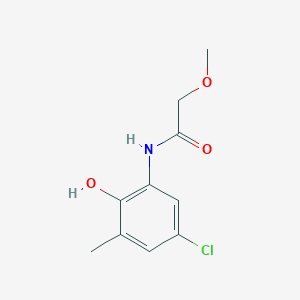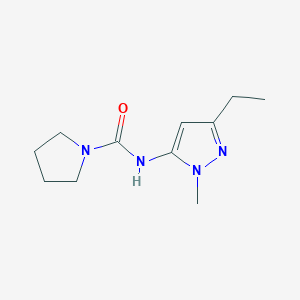![molecular formula C14H19ClN2OS B7594280 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide, commonly known as CTMA, is a chemical compound with potential applications in scientific research. This compound belongs to the thiomorpholine class of compounds and has a molecular weight of 338.9 g/mol. CTMA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of CTMA is not fully understood, but it is thought to act as a sigma-1 receptor agonist. This means that it binds to the sigma-1 receptor and activates it, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
CTMA has been shown to have various biochemical and physiological effects. It has been reported to have analgesic and anxiolytic effects in animal models, indicating its potential as a therapeutic agent for pain and anxiety disorders. CTMA has also been shown to modulate the release of various neurotransmitters, including dopamine and glutamate, suggesting its potential as a tool for studying the role of these neurotransmitters in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTMA in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. However, one limitation is that CTMA is a relatively new compound and its long-term effects are not fully understood. Additionally, the synthesis of CTMA requires the use of hazardous chemicals, which can pose a safety risk in the lab.
Direcciones Futuras
There are several potential future directions for research on CTMA. One direction is to further investigate its potential as a therapeutic agent for pain and anxiety disorders. Another direction is to study its effects on other physiological processes, such as memory and learning. Additionally, the development of new sigma-1 receptor agonists based on the structure of CTMA could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of CTMA involves the reaction of 4-chlorophenyl isothiocyanate with N,N-dimethylacetamide and thiomorpholine in the presence of a base. The reaction occurs at room temperature and the yield of CTMA is around 70%. The synthesis of CTMA is a relatively simple process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
CTMA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. CTMA has been used as a tool to study the role of the sigma-1 receptor in these processes.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-16(2)14(18)9-17-7-8-19-10-13(17)11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOKPRGAKCMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

